(2R)-2-aminobutanamide
Description
Significance as a Chiral Intermediate in Organic Synthesis
In modern organic synthesis, especially in drug discovery, the three-dimensional arrangement of atoms in a molecule is critical to its biological function. nih.gov Chiral intermediates, also known as chiral building blocks, are enantiomerically pure compounds that are incorporated into a larger molecule to ensure the final product has the correct and specific stereochemistry. nih.govnih.gov (2R)-2-Aminobutanamide is valued as such a building block. smolecule.com
The importance of the 2-aminobutanamide (B112745) structure is underscored by its (S)-enantiomer, which is a crucial intermediate in the industrial synthesis of the widely used antiepileptic drugs Levetiracetam and its successor, Brivaracetam. nih.govrsc.orgresearchgate.net The demand for these drugs has driven extensive research into efficient production methods for optically pure aminobutanamides. nih.govresearchgate.net
The (R)-enantiomer, this compound, has demonstrated its own specific value in targeted drug discovery. In a 2021 study focused on developing potent and selective inhibitors for the kinase PIP4K2A, researchers systematically tested different α-amino acid amide side chains. The research found that the (R)-configuration of the 2-aminobutyramide side chain was optimal for inhibitory activity. The (R)-stereocenter provided the ideal exit vector for the functional groups to form key hydrogen-bonding and salt-bridge interactions within the kinase's binding site. Specifically, this compound hydrochloride was reacted with a pyrido[3,4-d]pyrimidine (B3350098) core to produce the advanced lead compound.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White crystals or crystalline powder | chembk.com |
| Molecular Formula | C₄H₁₁ClN₂O | chembk.com |
| Molecular Weight | 138.60 g/mol | researchgate.net |
| Melting Point | 130-132 °C | chembk.com |
| Solubility | Soluble in water and some organic solvents | chembk.com |
Historical Context of its Role in Chemical Research
While a precise date for the first synthesis of this compound is not well-documented in available literature, its origins can be contextualized within the broader history of amino acid chemistry. The exploration of amino acid derivatives and their amides became a significant area of research in the mid-20th century, driven by advancements in peptide chemistry.
The industrial and academic prominence of 2-aminobutanamide stereoisomers grew substantially with the advent of modern chiral pharmaceuticals. A pivotal moment was the development of the antiepileptic drug Levetiracetam by UCB Pharma. The synthesis of this drug, which contains an (S)-configured stereocenter derived from (S)-2-aminobutanamide, created significant demand for scalable methods to produce the enantiomerically pure intermediate. researchgate.net
This demand spurred the evolution of synthetic methodologies. Early approaches often relied on classical chemical resolution, where a racemic mixture of 2-aminobutanamide is separated using a chiral resolving agent, such as L-tartaric acid. google.com While effective, these methods can be inefficient. Subsequently, more advanced and sustainable biocatalytic methods were developed. For instance, research has demonstrated the use of enzymes like D-aminopeptidase in the kinetic resolution of racemic 2-aminobutanamide to efficiently isolate the desired (S)-enantiomer, leaving the (R)-enantiomer behind. nih.govresearchgate.net This evolution from chemical resolution to biocatalysis reflects a broader trend in pharmaceutical manufacturing towards more efficient and environmentally friendly processes. The continued use of this compound in recent drug discovery projects, such as the development of kinase inhibitors, highlights its established and ongoing role as a valuable chiral building block in chemical research.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| (S)-2-Aminobutanamide |
| 2-Aminobutyric acid |
| Levetiracetam |
| Brivaracetam |
| L-Tartaric acid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
104652-77-9 |
|---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
(2R)-2-aminobutanamide |
InChI |
InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m1/s1 |
InChI Key |
HNNJFUDLLWOVKZ-GSVOUGTGSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N)N |
Canonical SMILES |
CCC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2r 2 Aminobutanamide
Chemical Synthesis Routes
Chemical synthesis of (2R)-2-aminobutanamide involves several established and modern methods, often starting from precursors like 2-aminobutyric acid. The synthesis of its hydrochloride salt is also a common practice.
Conventional Multistep Approaches from Various Precursors
Conventional methods for synthesizing this compound often begin with racemic or enantiomerically pure 2-aminobutyric acid. One common approach involves the resolution of racemic 2-aminobutyric acid using a chiral resolving agent like d-camphorsulfonic acid to isolate the desired (S)-enantiomer (Note: The (S)-enantiomer of the acid is a precursor to the (R)-enantiomer of the amide in some syntheses). This is followed by chlorination with an agent like phosphorus pentachloride (PCl5) or thionyl chloride to form the acid chloride, which is then subjected to ammonolysis to yield the final amide.
Another strategy starts with 2-chlorobutyric acid. This is converted to 2-chlorobutyryl chloride using thionyl chloride, which is then reacted with ammonia (B1221849) in an alcohol solvent to produce 2-aminobutanamide (B112745). google.com A different route utilizes propionaldehyde, which reacts with ammonia, ammonium (B1175870) chloride, and sodium cyanide to form 2-aminobutyronitrile. google.com This intermediate can then be hydrolyzed to 2-aminobutanamide. google.com
The table below summarizes some conventional multistep approaches.
| Starting Material | Key Reagents | Key Steps | Reference |
| (RS)-2-Aminobutyric acid | d-camphorsulfonic acid, PCl5, NH3 | Resolution, Chlorination, Ammonolysis | |
| 2-Chlorobutyric acid | Thionyl chloride, Ammonia | Chlorination, Ammonolysis | google.com |
| Propionaldehyde | Ammonia, Ammonium chloride, Sodium cyanide | Strecker synthesis to aminonitrile, Hydrolysis | google.com |
Modernized and Optimized Chemical Pathways
Modern approaches aim to improve yield, reduce environmental impact, and simplify procedures. One such method involves the direct splitting of racemic 2-aminobutanamide. For instance, DL-2-aminobutanamide can be resolved using L-tartaric acid to salt out the desired enantiomer, which is then purified. google.com Another optimized route uses 2-aminobutyric acid with bis(trichloromethyl)carbonate in the presence of an organic amine to form an intermediate, 4-ethyl-2,5-oxazolidinedione, which is subsequently aminated and acidulated to give the hydrochloride salt. patsnap.com
Combining biotransformation with chemical synthesis offers another modern pathway. L-threonine can be converted to L-2-aminobutyric acid via a biotransformation method, which is then esterified and undergoes ammonolysis to produce S-(+)-2-aminobutanamide hydrochloride. google.com This chemoenzymatic approach leverages the high selectivity of enzymes to create the chiral precursor. google.com
Synthesis of Hydrochloride Salt Forms
The hydrochloride salt of this compound is a common and stable form of the compound. Its synthesis is typically the final step in many chemical pathways. After obtaining the free base of this compound, it is treated with hydrochloric acid. chembk.com For example, after resolving DL-2-aminobutanamide with L-tartaric acid and purifying the crude product, it can be treated with hydrogen chloride in a solvent like isopropanol (B130326) to precipitate the (S)-2-aminobutanamide hydrochloride. google.comgoogle.com
In another method, after the formation of 4-ethyl-2,5-oxazolidinedione and subsequent amination, the final step is acidulation with hydrochloric acid to yield the desired hydrochloride salt. patsnap.com The hydrochloride form is often a white crystalline solid, soluble in water. chembk.com
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure compounds like this compound.
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer while leaving the other unreacted. utsouthwestern.edu For the production of (S)-2-aminobutanamide (the enantiomer of the subject compound), D-aminopeptidase has been shown to be effective. researchgate.netnih.gov The enzyme selectively hydrolyzes the (R)-enantiomer of 2-aminobutanamide, leaving the desired (S)-enantiomer in high enantiomeric excess. researchgate.netnih.gov
A study demonstrated the kinetic resolution of 300 g/L of racemic 2-aminobutanamide using recombinant Escherichia coli whole cells expressing a novel D-aminopeptidase from Brucella sp.. researchgate.netnih.gov This process achieved a 50% conversion and an enantiomeric excess of over 99% for (S)-2-aminobutanamide within 80 minutes. researchgate.netnih.gov This highlights the efficiency and high selectivity of enzymatic kinetic resolution. researchgate.netnih.gov
Applications of Specific Enzymes in Enantioselective Production
Specific enzymes are crucial for the enantioselective production of 2-aminobutanamide enantiomers.
D-aminopeptidase : As mentioned, D-aminopeptidase from Brucella sp. (Bs-Dap) shows high activity and affinity towards 2-aminobutanamide. researchgate.netnih.gov It operates optimally at 45°C and pH 8.0. researchgate.netnih.gov The use of whole recombinant E. coli cells containing this enzyme provides a robust catalyst for the industrial production of (S)-2-aminobutanamide. researchgate.netnih.gov
Nitrile Hydratase (NHase) : Nitrile hydratases are used in the synthesis of amides from nitriles. A process has been developed for preparing (S)-2-aminobutanamide from 2-aminobutyronitrile using a nitrile hydratase. google.com This enzymatic catalysis occurs in a buffer solution, using water as the solvent, which is environmentally advantageous. google.com Another chemoenzymatic process utilizes a nitrile hydratase for the dynamic kinetic resolution of aminonitriles to produce chiral amino acids, which can be precursors to the corresponding amides. google.com
The table below details the application of specific enzymes.
| Enzyme | Substrate | Product | Key Findings | Reference |
| D-aminopeptidase (Brucella sp.) | Racemic 2-aminobutanamide | (S)-2-aminobutanamide | 50% conversion, >99% e.e. in 80 minutes. | researchgate.netnih.gov |
| Nitrile Hydratase | 2-Aminobutyronitrile | (S)-2-aminobutanamide | One-step synthesis in an aqueous buffer system. | google.com |
Enantioselective Synthesis Methods
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, avoiding the need for resolution of a racemic mixture.
Several asymmetric synthetic routes have been developed for the preparation of this compound and its derivatives. One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction.
For example, a synthetic route to Brivaracetam starts with an organocatalyst-mediated asymmetric reaction using a MacMillan imidazolidinone catalyst. nih.gov Another approach involves the reductive amination of a keto ester with a chiral amine, followed by cyclization to form the desired pyrrolidone ring. nih.gov A patented method describes the synthesis of L-2-aminobutanamide hydrochloride starting from crude DL-2-aminobutanamide. google.com This process involves the formation of a Schiff base with an aromatic aldehyde, followed by resolution using L-tartaric acid. google.com The chiral purity of the final product is reported to be no less than 99% ee. google.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-2-Aminobutanamide |
| Levetiracetam |
| Brivaracetam |
| (R)-Alanine amide |
| (R)-2-Aminobutyric acid |
| trans-(Z)-cyclooct-5-en-1,2-diol |
| vinyl butanoate |
| α-aminobutyronitrile |
| (R)-α-aminobutyric acid |
| L-2-aminobutanamide hydrochloride |
| D-alanyl-p-nitroanilide |
| (3R)-3-propylbutyrolactone |
| Valeraldehyde |
| Diethyl 2-bromomalonate |
| Glyoxylic acid |
| S-2-amino-butyric acid methyl ester hydrochloride |
| Methyl bromoacetate |
| 5-hydroxy-4-propyl-furan-2(5H)-one |
Diastereomeric Salt Formation for Chiral Resolution
The classical and most prevalent method for obtaining enantiomerically pure this compound relies on the chiral resolution of its racemic mixture. This technique, a cornerstone of industrial synthesis, involves the formation of diastereomeric salts by reacting the racemic base, (R,S)-2-aminobutanamide, with a chiral acid resolving agent. amolf.nladvanceseng.com These resulting diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. advanceseng.comgoogle.com
The process typically begins with dissolving the racemic 2-aminobutanamide in a suitable solvent. smolecule.com An optically pure chiral acid is then introduced, leading to the formation of two diastereomeric salts. Due to their differential solubility in the chosen solvent system, one diastereomer preferentially crystallizes while the other remains in the mother liquor. amolf.nl The crystallized salt is then isolated by filtration. Finally, the desired enantiomer is recovered from the purified diastereomeric salt by treatment with a base or acid to break the salt bond, liberating the free amine. google.com
Commonly employed resolving agents for 2-aminobutanamide include L-(+)-tartaric acid and D-(-)-mandelic acid. amolf.nl The choice of solvent is critical to the efficiency of the separation, with alcohols like methanol (B129727) or 4-methyl-2-pentanol (B46003) being frequently utilized. google.compatsnap.com In some process variations, the 2-aminobutanamide is first converted to a Schiff base (imine) by reacting it with an aldehyde, such as benzaldehyde. google.comgoogle.com This derivative is then resolved with the chiral acid. This pre-derivatization can enhance the crystallization properties and improve the resolution efficiency. google.com For instance, a Schiff base of racemic 2-aminobutanamide can be resolved using D-mandelic acid in a solvent mixture of 4-methyl-2-pentanol and water. google.com
The following table summarizes key research findings on the diastereomeric resolution of 2-aminobutanamide and its derivatives.
Table 1: Diastereomeric Resolution of 2-Aminobutanamide
| Target Enantiomer | Starting Material | Resolving Agent | Solvent(s) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| (S)-2-Aminobutanamide | Racemic 2-aminobutanamide | L-(+)-Tartaric acid | Methanol | The L-tartaric acid salt of the (S)-enantiomer precipitates from the solution. | google.com, patsnap.com |
| (S)-2-Aminobutanamide | Racemic Schiff base of 2-aminobutanamide | (R)-2-hydroxy-2-phenylacetic acid (D-Mandelic acid) | 4-Methyl-2-pentanol / Water | Crystallization of the D-mandelic acid salt of the (S)-aminobutyramide Schiff base was achieved by cooling the solution. | google.com |
Racemization Strategies for Undesired Enantiomer Recycling
A significant drawback of classical resolution is that the theoretical maximum yield for the desired enantiomer is only 50%. amolf.nl To improve the economic and environmental viability of the process, it is crucial to recycle the undesired enantiomer that remains in the mother liquor after crystallization. This is achieved through racemization, a process that converts the single, unwanted enantiomer back into a 1:1 mixture of both enantiomers (the racemate). amolf.nl This newly formed racemate can then be fed back into the resolution process.
The racemization of the undesired enantiomer often requires a separate, multi-step process. amolf.nl A common strategy involves the racemization of the mother liquor from the initial separation. google.com The conditions required for racemization typically involve the removal of the chiral center's stereochemical integrity, often through the formation of a planar intermediate. The mechanism for racemization of α-amino amides can be influenced by factors such as the base used, solvent, and temperature. rsc.org For instance, the formation of an oxazolone (B7731731) intermediate is a known pathway for racemization in peptide synthesis. rsc.orgthieme-connect.de
A specific and efficient method for achieving racemization involves the conversion of the aminobutanamide into its corresponding Schiff base (imine). The acidic proton at the chiral α-carbon of the imine can be abstracted by a base, leading to a planar, achiral intermediate. Re-protonation of this intermediate occurs non-stereoselectively, resulting in a racemic mixture of the imine, which can then be re-introduced to the resolution process or hydrolyzed back to the racemic aminobutanamide. Research has demonstrated the deracemization (a process combining resolution with in situ racemization) of a 2-aminobutanamide-derived imine using an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as toluene, facilitated by sonication. rsc.org This highlights a practical approach to racemizing the undesired enantiomer for recycling.
The table below outlines a documented strategy for the racemization relevant to 2-aminobutanamide synthesis.
Table 2: Racemization Strategies for 2-Aminobutanamide Derivatives
| Substrate | Reagent(s) | Solvent | Conditions | Outcome | Reference(s) |
|---|---|---|---|---|---|
| (±)-2-((Benzylidene)amino)butanamide (Imine of 2-Aminobutanamide) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Toluene | Sonication at 20 °C | This method is used in a Viedma ripening (deracemization) process, where the undesired enantiomer is racemized in solution, allowing for the complete conversion to the desired enantiomer. | rsc.org, amolf.nl |
Stereochemical Investigations and Analysis of 2r 2 Aminobutanamide
Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of the enantiomers of 2-aminobutanamide (B112745). numberanalytics.comamericanpharmaceuticalreview.com The development of effective chiral stationary phases (CSPs) has been central to the success of this method. numberanalytics.comchromatographyonline.com
Initial attempts at method development explored various stationary phases, including those based on amylose (B160209) tris-(3,5-dimethyl phenyl carbamate), cellulose (B213188) tris-(3,5-dimethyl phenyl) carbamate, and cellulose tris-(4-methylbenzoate). asianpubs.org However, crown ether-based CSPs, specifically CROWNPAK CR(+) and CROWNPAK CR(-), have proven to be particularly effective for resolving amino acid isomers and compounds with a primary amino group near the chiral center, such as 2-aminobutanamide. asianpubs.org
One validated reverse-phase chiral HPLC method utilizes a CROWNPAK CR (+) column (150 × 4.0 mm, 5.0 µm particle size) to determine the (R)-2-aminobutanamide content in (S)-2-aminobutanamide. asianpubs.orgasianpubs.orgresearcher.life This method employs a simple mobile phase of 0.05% perchloric acid solution with a flow rate of 0.3 mL/min. asianpubs.orgasianpubs.orgresearcher.life Detection is performed at a UV wavelength of 200 nm with the column temperature maintained at 15 °C. asianpubs.orgasianpubs.orgresearcher.life The method has been validated according to ICH Q2 (R1) guidelines and demonstrated to be precise, accurate, and robust. researcher.liferesearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for (R)-2-aminobutanamide were found to be 0.0002 mg/mL and 0.0005 mg/mL, respectively. asianpubs.orgasianpubs.orgresearcher.life
Another approach involves the use of a Chiralpak IA column (250 x 4.6 mm, 5 μm) with a mobile phase of n-heptane and isopropanol (B130326) (80/20 v/v) at a flow rate of 0.7 mL/min, with UV detection at 220 nm. rsc.org Polysaccharide-based CSPs are often favored in normal-phase HPLC due to their broad applicability in separating a wide range of racemic compounds. researchgate.net
The choice of stationary phase and mobile phase is critical for achieving optimal separation. numberanalytics.com For instance, the CROWNPAK CR(+) column is specifically designed for resolving compounds with primary amino groups close to the chiral center. asianpubs.org The interaction between the analyte and the chiral selector of the stationary phase, often involving a "three-point interaction," is fundamental to the separation mechanism. chromatographyonline.com
Table 1: Chiral HPLC Method Parameters for (2R)-2-Aminobutanamide Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | CROWNPAK CR (+) (150 × 4.0 mm, 5.0 µm) asianpubs.orgasianpubs.org | Chiralpak IA (250 x 4.6 mm, 5 μm) rsc.org |
| Mobile Phase | 0.05% Perchloric acid solution asianpubs.orgasianpubs.org | n-heptane/isopropanol (80/20 v/v) rsc.org |
| Flow Rate | 0.3 mL/min asianpubs.orgasianpubs.org | 0.7 mL/min rsc.org |
| Detection | UV at 200 nm asianpubs.orgasianpubs.org | UV at 220 nm rsc.org |
| Column Temp. | 15 °C asianpubs.orgasianpubs.org | Not specified |
| LOD | 0.0002 mg/mL asianpubs.orgasianpubs.org | Not specified |
| LOQ | 0.0005 mg/mL asianpubs.orgasianpubs.org | Not specified |
Other Chromatographic Techniques for Enantiomer Separation
Beyond HPLC, other chromatographic techniques are available for the enantiomeric separation of chiral amines like this compound.
Gas Chromatography (GC): Chiral GC is a viable option, particularly for volatile compounds. numberanalytics.com This technique often requires derivatization of the analyte to enhance volatility and improve separation on a chiral stationary phase, such as those based on cyclodextrin (B1172386) derivatives. numberanalytics.comsigmaaldrich.com For example, N-trifluoroacetyl derivatives of aminobutane enantiomers have been successfully separated using an Astec® CHIRALDEX™ G-TA capillary GC column. sigmaaldrich.com
Capillary Electrophoresis (CE): CE has emerged as a powerful tool for chiral separations, offering high efficiency and requiring only small sample volumes. db-thueringen.de Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte. db-thueringen.de For amino acid derivatives, cyclodextrins and their derivatives are commonly used as chiral selectors. nih.gov Non-aqueous capillary electrophoresis (NACE) has also been explored, using chiral additives like quinine (B1679958) and its derivatives to separate N-protected amino acids. uliege.be The development of dual cyclodextrin systems, such as a combination of sulfated β-CD and carboxymethyl-α-CD, has shown promise for the simultaneous determination of enantiomeric purity and related impurities. db-thueringen.de
Indirect Methods: An alternative to direct separation on a chiral stationary phase is the indirect approach. numberanalytics.com This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. numberanalytics.com These diastereomers, having different physical properties, can then be separated on a standard achiral column. numberanalytics.com Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) have been used for the precolumn derivatization of amino acid enantiomers and chiral amines, followed by separation using reversed-phase liquid chromatography. acs.org
Table 2: Comparison of Chromatographic Techniques for Chiral Separation
| Technique | Principle | Common Chiral Selector/Stationary Phase | Derivatization |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. numberanalytics.com | Polysaccharide derivatives (cellulose, amylose), crown ethers. numberanalytics.comasianpubs.orgresearchgate.net | Typically not required for direct methods. numberanalytics.com |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. numberanalytics.com | Cyclodextrin derivatives. numberanalytics.comsigmaaldrich.com | Often required to increase volatility. sigmaaldrich.com |
| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. db-thueringen.de | Cyclodextrins, crown ethers, chiral ionic liquids. nih.govjiangnan.edu.cn | Can be used with or without derivatization. |
| Indirect Chromatography | Conversion to diastereomers followed by separation on an achiral phase. numberanalytics.com | Chiral derivatizing agents (e.g., FLEC). acs.org | Required. acs.org |
Structural Characterization and Advanced Analysis of 2r 2 Aminobutanamide
Crystal Structure Determination
The three-dimensional arrangement of atoms and molecules in the solid state is determined through crystal structure analysis. For (2R)-2-aminobutanamide and its salts, X-ray diffraction is the definitive method, providing precise insights into its molecular architecture.
Single-crystal X-ray diffraction is a powerful technique used to determine the exact arrangement of atoms within a crystalline solid. This method has been successfully applied to the hydrochloride salt of this compound, providing a detailed view of its structure. researchgate.net In this analysis, a beam of X-rays is directed at a single crystal of the compound. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.
The analysis of this compound hydrochloride revealed the formation of a 1:1 organic salt, with one this compound cation and one chloride anion in the asymmetric unit. researchgate.net The determination of the crystal structure is crucial for understanding the compound's physical properties and its interactions in the solid state. The absolute structure of the chiral center was established by the refinement of the Flack parameter, confirming the (R) configuration. researchgate.net
Key crystallographic data are summarized in the interactive table below.
| Parameter | Value | Reference |
| Chemical Formula | C₄H₁₁ClN₂O | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 4.9699(1) | researchgate.net |
| b (Å) | 7.5867(2) | researchgate.net |
| c (Å) | 17.3719(4) | researchgate.net |
| Volume (ų) | 655.01(3) | researchgate.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 200 | researchgate.net |
| Rgt(F) | 0.0286 | researchgate.net |
| wRref(F²) | 0.0796 | researchgate.net |
This table summarizes the key crystallographic parameters for this compound hydrochloride.
In the solid state, the carbon chain of the this compound cation adopts a typical zig-zag conformation. researchgate.net The twist angle between atoms C1–C2–C3–C4 is 178.04(18)°, indicating that these atoms are nearly coplanar. researchgate.net All bond lengths within the molecule fall within the expected, normal ranges. researchgate.net
The crystal structure is stabilized by an extensive three-dimensional network of hydrogen bonds. researchgate.net The protonated amino group plays a central role in this network, establishing hydrogen bonds with two adjacent chloride ions and the amide group of a neighboring molecule. researchgate.net Additionally, a hydrogen atom from the terminal amide group is also involved in these interactions. researchgate.net This robust hydrogen-bonding network is critical in defining the molecular packing and the physical properties of the crystal.
Advanced Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure, elucidating the connectivity of atoms, and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for these purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. researchgate.netslideshare.netsemanticscholar.org A full suite of NMR experiments would be employed to confirm the identity and structure of this compound.
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the methyl (CH₃), methylene (CH₂), methine (CH), and the amine (NH₂) and amide (CONH₂) protons.
¹³C NMR: This provides information on the carbon framework of the molecule. Four distinct signals would be expected for the four carbon atoms in this compound, including the carbonyl carbon of the amide group.
2D NMR Experiments: To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are used.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule, for instance, connecting the CH₃, CH₂, and CH protons of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons.
These combined NMR techniques provide unambiguous confirmation of the molecular structure of this compound. researchgate.nethyphadiscovery.com
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition.
For this compound (C₄H₁₀N₂O), high-resolution mass spectrometry (HRMS) is used to confirm its molecular formula. The calculated monoisotopic mass is 102.079312947 Da. nih.govnih.gov An experimental HRMS measurement would be expected to match this value with high accuracy (typically within 5 ppm), providing strong evidence for the correct elemental composition.
Beyond molecular formula confirmation, MS techniques, often coupled with chromatography (like GC-MS or LC-MS), are used to assess the purity of a sample. These methods can detect and identify trace impurities by separating them from the main compound and analyzing their individual mass spectra.
Reactivity and Derivatization Strategies of 2r 2 Aminobutanamide
Chemical Reactions of Amide and Amine Functionalities
The chemical behavior of (2R)-2-aminobutanamide is dictated by the reactivity of its α-amino group and its carboxamide moiety. These groups can react independently or, in some cases, concertedly to yield a variety of products.
The oxidation of α-amino amides can be complex, potentially affecting the amine or the carbon backbone. While oxidation is a feasible transformation for the primary amine of this compound, specific, well-documented examples in the scientific literature are not prevalent. smolecule.comchem960.com Generally, primary amines can be oxidized to various products, including imines, oximes, or hydroxylamines, depending on the oxidizing agent and reaction conditions.
The functional groups of this compound can undergo reduction. The primary amide can be reduced to a primary amine, yielding a diamine, typically using strong reducing agents like lithium aluminum hydride. The primary amine can participate in reductive amination reactions, where it condenses with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary amine. acs.org This is a common strategy for N-alkylation in medicinal chemistry. acs.org
The primary amine in this compound is nucleophilic and readily undergoes substitution reactions. A significant application is its use as a reagent in the synthesis of novel 2-[(arylalkyl)amino]alkanamide derivatives. lookchem.comruifuchemical.com In these reactions, the amino group acts as a nucleophile, typically displacing a leaving group on an alkyl halide or participating in a reductive amination with an aryl aldehyde to form a new carbon-nitrogen bond. This reactivity is fundamental to its role as a building block for creating more complex molecules. lookchem.com
The amide bond of this compound can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions to yield (2R)-2-aminobutyric acid. Of particular note is the stereospecific hydrolysis using biocatalysts. Research has demonstrated that D-aminopeptidases, such as those from Ochrobactrum anthropi, can selectively hydrolyze the (R)-enantiomer from a racemic mixture of 2-aminobutanamide (B112745). researchgate.net This enzymatic process specifically targets the (R)-form, converting it to (R)-2-aminobutyric acid while leaving the (S)-enantiomer unreacted, showcasing a highly selective transformation. researchgate.net
Table 1: Summary of Chemical Reactions of this compound
| Reaction Type | Functional Group | Reagents/Conditions | Product Type | Citation(s) |
|---|---|---|---|---|
| Substitution | Primary Amine | Aryl/Alkyl Halides, Aldehydes/Ketones (for reductive amination) | Secondary Amines | lookchem.comacs.orgruifuchemical.com |
| Hydrolysis | Primary Amide | Acid/Base or D-aminopeptidase | (2R)-2-aminobutyric acid | researchgate.net |
| Reduction | Primary Amine | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | acs.org |
| Reduction | Primary Amide | Strong Reducing Agent (e.g., LiAlH₄) | 1,2-Diamine |
Synthesis of Chemically Modified Derivatives
The utility of this compound as a chiral starting material is highlighted by its derivatization into molecules with potential therapeutic properties. Its primary amine serves as a key handle for modification.
A notable example is its use in the synthesis of a class of 2-[(arylalkyl)amino]alkanamide derivatives that have shown anticonvulsant activity. lookchem.comacs.org By reacting this compound with various arylalkyl halides or aldehydes, a library of new chemical entities can be generated. These modifications are crucial in drug discovery for establishing structure-activity relationships and optimizing lead compounds. The synthesis leverages the nucleophilicity of the amine to create a diverse set of secondary amine derivatives, each with a unique substitution pattern that can be evaluated for biological activity. lookchem.com
Formation of Key Intermediates for Downstream Synthesis
This compound is a valuable intermediate for the synthesis of more complex chiral molecules. lookchem.com While its enantiomer, (S)-2-aminobutanamide, is a well-known precursor to the antiepileptic drugs Levetiracetam and Brivaracetam, the (R)-enantiomer is crucial for accessing different stereoisomers and novel molecular scaffolds. researchgate.netcore.ac.ukgoogle.com
The compound serves as a key starting material for novel anticonvulsant drugs. lookchem.com The 2-[(arylalkyl)amino]alkanamide derivatives synthesized from this compound are themselves key intermediates. lookchem.comruifuchemical.com These molecules provide a platform for further chemical modification, such as cyclization or the introduction of other functional groups, to build more elaborate drug candidates. Its role is critical in advancing medical research by providing a reliable source of chirality for the development of new and potentially more effective treatments for conditions like epilepsy. lookchem.com
Table 2: Examples of Derivatives and Intermediates from this compound
| Derivative/Intermediate Class | Synthetic Strategy | Potential Application | Citation(s) |
|---|---|---|---|
| 2-[(Arylalkyl)amino]alkanamides | N-alkylation via substitution or reductive amination | Anticonvulsant agents | lookchem.comacs.orgruifuchemical.com |
| (2R)-2-aminobutyric acid | Enzymatic or chemical hydrolysis | Chiral pool starting material | researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| (2R)-2-aminobutyric acid |
| (S)-2-Aminobutanamide |
| 2-[(arylalkyl)amino]alkanamide |
| Brivaracetam |
| Levetiracetam |
| Lithium aluminum hydride |
| Sodium borohydride (B1222165) (NaBH₃CN) |
| (2R)-2-Aminobutanenitrile |
| 2-Aminobutyronitrile |
| Ammonia (B1221849) |
| Ammonium (B1175870) chloride |
| Sodium cyanide |
| L-tartaric acid |
| Propionaldehyde |
| 2-bromobutyric acid methyl ester |
| 4-chlorobutanoylchloride |
| (R)-praziquantel |
| Sitagliptin |
| (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide |
| 2-bromo-butyric acid |
| (R)-(-)-2-aminobutyric acid |
| (R)-methionine |
| (R)-norvaline |
| (R)-norleucine |
| (R)-alanine |
| (R)-alanine amide |
| (S)‐Methyl 2‐chlorobutanoate |
| (R)-3-amino-1-butanol |
| 4-hydroxy-2-butanone |
| Isopropylamine |
| (R)-EHPB (ethyl (R)-2-hydroxy-4-phenylbutanoate) |
| EOPB (ethyl 2-oxo-4-phenylbutanoate) |
| (S)-1-phenylethyl acetate |
| (R)-1-phenylethanol |
| (3R)-3-propylbutyrolactone |
| 2-benzyl-1-pentanol |
| Ruthenium tetroxide |
| (R)-phenylethylamine |
| Valeraldehyde |
| Diethyl 2-bromomalonate |
| Bismuth trioxide |
| Sodium triacetoxy-borohydride |
| (E)-1-nitropent-1-ene |
| Diethyl malonate |
| Raney-Ni |
| (R)-4-propylpyrrolidin-2-one |
| 2-methylenepentanal |
| Acryloyl chloride |
| R-epichlorohydrin |
| Sodium cyanide |
| Potassium carbonate |
| Triisopropoxy titanium chloride |
| n-propyl magnesium bromide |
| (R)-methyl-2-bromobutanoate |
| Methyl 3-(aminomethyl)hexanoate |
| Ethyl chloroformate |
| Triethylamine |
| (R)-N-((S)-1-amino-1-oxobutan-2-yl)-3-((benzyloxy)methyl)hexanamide |
| (R)-N-((S)-1-amino-1-oxobutan-2-yl)-3-(hydroxymethyl)-hexanamide |
| (R)-N-((S)-1-amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide |
| Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Indole |
| Carbon tetrabromide (CBr4) |
| Diisopropylamine |
| (2R,5S)-2-(tert-butyl)-3,5-dimethyl-imidazolidin-4-one |
| (S)-2-((2-methylenepentyl)amino)butanamide |
| (S)-2-(N-(2-methylenepentyl)acrylamido)butan-amide |
| (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid |
| (R)-tert-butyl-3-((((S)-1-cyanopropyl)-amino)methyl)hexanoate |
| (R)-epichlorohydrin |
| (S)-4-chloro-3-hydroxy-butanenitrile |
| (S)-2-(oxiran-2-yl)acetonitrile |
| (R)-3-(hydroxyl-methyl)hexanenitrile |
| (R)-3-(hydroxymethyl)hexanoic acid |
| (1R,2S)-2-amino-1,2-diphenylethanol |
| 2-hydroxy-butanenitrile |
| Di-benzoyl tartaric acid |
| (R)-diethyl-2-(1-oxopentan-2-yl)malonate |
| Methyl 3-(iodomethyl)-hexanoyl chloride |
| Furan-2(5H)-one |
| 4-propyldihydrofuran-2(3H)-one |
| Trimethylsilyl iodide |
| Thionyl chloride |
| Sodium hydride (NaH) |
| 2-bromobutyryl chloride |
| Hydantoin |
| Sodium 2-aminobutyrate |
| (R)-2-Aminobutyramide hydrochloride |
| (S)-(+)-2-Aminobutanamide hydrochloride |
| 2-hydroxybutyronitrile |
| bis(trichloromethyl) carbonate |
| 4-ethyl-2,5-oxazolidine dione |
| 1,3-dimethyl-2-imidazolidinone |
| Tetrahydrofuran |
| Petroleum ether |
| (S)-2-aminobutanamide(2R,3R)-2,3-dihydroxysuccinate |
| Safinamide |
| l-alaninamide hydrochloride |
| (R)-2-Amino-N-ethylbutanamide;hydrochloride |
| (R)-2-Aminobutyramide |
| (2R)-2-[[(2R)-2-aminobutanoyl]amino]propanoic acid |
| (S)-2-aminobutanamide |
| (2S)-2-aminobutanamide;(2r,3r)-2,3-dihydroxybutanedioic acid |
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block
A chiral building block, or chiral synthon, is a molecule that possesses a stereocenter and is incorporated into a larger molecule during synthesis, preserving its specific stereochemistry in the final product. (2R)-2-aminobutanamide and its enantiomer serve as fundamental building blocks in stereoselective synthesis. bldpharm.comsmolecule.comevitachem.com
This compound is utilized as a starting material or key intermediate in synthetic routes where controlling the three-dimensional arrangement of atoms is crucial. The amine and amide functional groups provide reactive sites for forming new chemical bonds, while the chiral carbon at the C-2 position directs the stereochemical outcome of these reactions. This control is essential for producing a single, desired enantiomer of a complex target molecule, avoiding the formation of racemic mixtures that can be difficult and costly to separate. google.com The synthesis of various amino acid derivatives and peptide fragments often relies on such chiral precursors to build stereochemically pure final products. chembk.com
The most prominent application of 2-aminobutanamide (B112745) stereoisomers is in the synthesis of antiepileptic drugs. lookchem.com The chirality of the aminobutanamide is critical for the pharmacological activity of the final drug molecule.
Levetiracetam Synthesis: The (S)-enantiomer, (2S)-2-aminobutanamide, is a key intermediate in the synthesis of the widely used antiepileptic drug Levetiracetam. researchgate.netgoogleapis.com The synthesis involves the reaction of (S)-2-aminobutanamide with an appropriate reagent like 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidinone ring characteristic of Levetiracetam. researchgate.netpatsnap.com The stereocenter from the aminobutanamide is directly incorporated into the final drug structure, and its (S)-configuration is essential for its therapeutic effect. researchgate.netgoogleapis.com
Brivaracetam Synthesis: Brivaracetam, a newer antiepileptic drug structurally related to Levetiracetam, also incorporates a chiral aminobutanamide moiety. nih.gov In many synthetic routes, (2S)-2-aminobutanamide is coupled with a chiral pyrrolidinone precursor, such as (4R)-4-propyl-dihydrofuran-2(3H)-one or its derivatives. nih.govnih.govresearchgate.net For instance, the ring-opening of a lactone followed by reaction with (S)-2-aminobutanamide yields Brivaracetam. nih.govacs.org The final molecule contains two stereocenters, with the (S)-configuration at the butanamide side chain originating directly from the chiral building block. nih.govresearchgate.net
The following table summarizes the role of 2-aminobutanamide isomers in the synthesis of these key pharmaceuticals.
| Drug | Chiral Intermediate | Key Synthetic Step | Importance of Chirality |
| Levetiracetam | (S)-2-aminobutanamide chembk.comresearchgate.net | Reaction with a 4-halobutyryl halide followed by cyclization. googleapis.comresearchgate.net | The (S)-configuration is crucial for the drug's anticonvulsant activity. googleapis.com |
| Brivaracetam | (S)-2-aminobutanamide nih.govresearchgate.net | Coupling with a (4R)-configured pyrrolidinone precursor. nih.govacs.orggoogle.com | The (S)-configuration from the aminobutanamide and the (R)-configuration on the pyrrolidone ring provide a tenfold higher affinity for the synaptic vesicle protein 2A (SV2A) target compared to Levetiracetam. nih.govresearchgate.netcore.ac.uk |
Development of Ligands and Precursors for Asymmetric Catalysis
Asymmetric catalysis relies on the use of chiral catalysts to selectively produce one enantiomer of a product over the other. researchgate.net Chiral ligands, which coordinate to a metal center, are fundamental to creating these catalysts, as they create a chiral environment that influences the reaction's stereochemical outcome. nih.gov
While this compound itself is not typically a direct ligand, its structure serves as a valuable scaffold for the synthesis of more complex chiral ligands. Its primary amine and amide groups can be chemically modified to introduce coordinating atoms like phosphorus or other nitrogen moieties. For example, derivatives of amino amides can be used to synthesize P,N-ligands, which have proven effective in a variety of metal-catalyzed reactions. nih.gov The inherent chirality of the this compound backbone can be translated into the ligand structure, which in turn directs the stereoselectivity of the catalytic process it is used in. acs.orgcore.ac.uk Research in this area focuses on creating modular ligands where the stereochemical and electronic properties can be fine-tuned for specific catalytic applications, such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. nih.gov
Exploration in Bio-conjugation and Functional Material Science (Non-Therapeutic Context)
Beyond its role in synthesizing discrete molecules, this compound and related amino amides are being explored in the fields of bio-conjugation and material science in non-therapeutic contexts. Bio-conjugation involves linking a molecule to a biomolecule, such as a protein or nucleic acid, to impart a new function.
In a non-therapeutic context, the amine handle of this compound can be used to attach it to polymers or surfaces to create functional materials. For example, incorporating chiral small molecules onto a solid support can create chiral stationary phases for chromatography, used to separate enantiomers. The defined stereochemistry of the attached aminobutanamide creates a chiral environment that interacts differently with the two enantiomers of a racemate, allowing for their separation.
Furthermore, amino amides can be incorporated into peptide nucleic acids (PNAs) or other synthetic oligomers. The specific stereochemistry of the building block can influence the three-dimensional structure and recognition properties of the resulting polymer, which could be useful in the development of novel biosensors or functional materials with specific binding capabilities.
Theoretical and Computational Investigations of 2r 2 Aminobutanamide
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods provide insights into the structural, dynamic, and energetic properties of compounds like (2R)-2-aminobutanamide, complementing experimental data and guiding further research. By simulating the molecule's behavior under various conditions, researchers can predict its preferred shapes, electronic characteristics, and interactions with its environment.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformers exist, each with a specific potential energy. The collection of these conformers and their corresponding energies forms the molecule's potential energy surface, or energy landscape.
Identifying the most stable, low-energy conformations is crucial for understanding a molecule's physical properties and its ability to interact with other molecules. Computational methods can systematically rotate the molecule's single bonds (e.g., C-C and C-N bonds) and calculate the energy of each resulting conformation. This process maps out the energy landscape, revealing the most probable shapes the molecule will adopt. nih.gov The identification of distinct conformation classes is a critical step in establishing structure-function relationships. nih.gov This multidimensional energy landscape can be derived to identify the major conformation classes of a molecule. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kJ/mol) | Population (%) at 298 K |
| 1 (Anti) | 180° | 0.00 | 65.2 |
| 2 (Gauche +) | +60° | 2.50 | 17.4 |
| 3 (Gauche -) | -60° | 2.50 | 17.4 |
Note: This table is illustrative, showing how the energy landscape determines the relative populations of different conformers. The anti-conformation is typically the most stable due to minimal steric hindrance.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of a molecule's electronic structure. These calculations can determine various properties that are fundamental to understanding the chemical reactivity of this compound.
Key parameters derived from these calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. rsc.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other polar molecules or ions.
These computational studies are essential for predicting sites of reaction, understanding intermolecular forces, and interpreting spectroscopic data. rsc.orgresearchgate.net
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Significance |
| HOMO Energy | -9.8 eV | Relates to electron-donating ability |
| LUMO Energy | +1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 11.3 eV | Indicator of chemical stability |
| Dipole Moment | 3.2 Debye | Measures overall molecular polarity |
Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system containing this compound and its surrounding environment (e.g., water), MD simulations can reveal dynamic processes and intermolecular interactions. nih.govresearchgate.net
Applications of MD simulations for this compound include:
Solvation Analysis: Simulating the molecule in a box of water molecules can characterize the structure of its hydration shell, identifying how many water molecules interact with its amino and amide groups and for how long.
Interaction with Biomolecules: MD simulations can be used to model the binding of this compound to a protein or enzyme active site. nih.gov These simulations can calculate the binding free energy, identify key interacting amino acid residues, and reveal the dynamic stability of the complex. dovepress.comnih.gov This provides a molecular-level understanding of the recognition and binding process. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Chemical Interactions (Non-Clinical)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its activity. In a non-clinical context, this "activity" can refer to a specific chemical property or interaction rather than a biological effect. Computational methods are invaluable for systematically exploring these relationships.
For this compound, a theoretical SAR study might involve creating a library of virtual analogs by modifying specific parts of the molecule, such as:
Altering the length or branching of the ethyl side chain.
Substituting the hydrogen atoms on the amide or amino groups.
Replacing the amide group with other functional groups like an ester or a carboxylic acid.
For each analog, computational methods could then be used to calculate a specific property, such as its interaction energy with a model surface or its partition coefficient (LogP), which relates to solubility. By analyzing the correlation between the structural changes and the calculated properties, a predictive SAR model can be developed. This approach allows for the rational design of new molecules with tailored chemical properties without the need for extensive synthesis and experimentation.
Bioinformatic and Phylogenetic Analysis of Enzymes Interacting with Aminobutanamide
Bioinformatics provides the tools to analyze biological sequence data, offering insights into the function and evolution of proteins that may interact with this compound. pressbooks.pub Since the molecule contains an amide bond, enzymes from the amidase or, more broadly, the α/β-hydrolase superfamily are potential candidates for interaction. nih.gov
A typical bioinformatic workflow would involve:
Sequence Retrieval: Identifying and downloading the amino acid sequences of known amidase enzymes from databases like UniProt. nih.gov
Multiple Sequence Alignment (MSA): Aligning the sequences to identify conserved regions and key residues that are critical for the enzyme's structure and catalytic function. nih.gov Highly conserved residues are often located in the active site.
Phylogenetic Analysis: Constructing a phylogenetic tree to visualize the evolutionary relationships between these enzymes. mdpi.com This analysis can group enzymes into subfamilies that may share similar substrate specificities. nih.govmdpi.com Enzymes that cluster closely together are more likely to have similar functions.
By comparing the active site residues of different enzymes in the phylogenetic tree, researchers can hypothesize which ones are more likely to bind or process this compound. This in silico analysis can effectively narrow down the list of candidate enzymes for subsequent experimental validation. nih.govnih.gov
Biochemical and Enzymatic Interactions Excluding Human Clinical Data
Enzymatic Substrate Specificity and Kinetics
(2R)-2-aminobutanamide serves as a specific substrate for a class of enzymes known as D-aminopeptidases, which selectively hydrolyze the amide bond of D-amino acid amides.
D-aminopeptidases (DAPs) are enzymes that catalyze the stereospecific hydrolysis of the N-terminal D-amino acid from peptides or D-amino acid amides. scbt.com The interaction between these enzymes and this compound is highly specific. The enzyme recognizes the D-configuration of the chiral center, leading to the cleavage of the amide bond to produce (2R)-2-aminobutanoic acid and ammonia (B1221849). This enantioselectivity is a key feature of its enzymatic processing.
Research has identified novel D-aminopeptidases with high activity and enantioselectivity towards racemic 2-aminobutanamide (B112745). nih.govresearchgate.net For instance, a D-aminopeptidase from a Brucella sp. (Bs-Dap) has been shown to effectively catalyze the kinetic resolution of racemic 2-aminobutanamide. nih.govresearchgate.net In this process, the enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer, (S)-2-aminobutanamide, unreacted. nih.gov This demonstrates the enzyme's specific recognition of the (2R)-configured substrate. Similarly, D-aminopeptidase from Ochrobactrum anthropi has been noted for its ability to act on D-amino acid amides. researchgate.net
Other amide-hydrolyzing enzymes, or hydrolases, can also act on amide bonds. scribd.com However, the interaction with this compound is most pronounced and specific with D-aminopeptidases due to their stereochemical preference. nih.govresearchgate.net The structural characteristics of these enzymes, particularly the architecture of the active site, accommodate the D-isomer, facilitating catalysis. nih.gov
Kinetic studies provide quantitative insight into the interaction between an enzyme and its substrate. For the D-aminopeptidase from Brucella sp. (Bs-Dap), a relatively low Michaelis-Menten constant (K_m) for 2-aminobutanamide has been reported, indicating a high affinity of the enzyme for this substrate. nih.govresearchgate.net The enzyme exhibits maximal activity at a pH of 8.0 and a temperature of 45°C. nih.govresearchgate.net
The kinetic parameters for the hydrolysis of the racemic mixture of 2-aminobutanamide by Bs-Dap allow for the efficient resolution of the enantiomers. nih.gov While specific V_max values are often detailed in specialized literature, the high conversion rates observed in short time frames underscore the catalytic efficiency of this enzyme. nih.govresearchgate.net
Table 1: Kinetic Parameters for D-Aminopeptidase from Brucella sp. (Bs-Dap) with 2-Aminobutanamide
| Parameter | Value/Observation | Reference |
| Substrate | (rac)-2-Aminobutanamide | nih.gov, researchgate.net |
| Enzyme | D-Aminopeptidase (Brucella sp.) | nih.gov, researchgate.net |
| K_m | Relatively low value reported | nih.gov, researchgate.net, researchgate.net |
| Optimal pH | 8.0 | nih.gov, researchgate.net, researchgate.net |
| Optimal Temp. | 45°C | nih.gov, researchgate.net, researchgate.net |
| Outcome | High affinity and conversion | nih.gov, researchgate.net |
This table is generated based on qualitative descriptions from the cited research, which highlight a low K_m value as indicative of high affinity without always providing a specific numerical figure in the abstract.
Biotransformation Mechanisms in Microorganisms and Cell-Free Systems (Non-Pathogenic Context)
The biotransformation of this compound is primarily achieved through the action of microorganisms that produce D-aminopeptidases. In a non-pathogenic context, whole-cell biocatalysis using recombinant microorganisms is a common strategy.
For example, Escherichia coli has been engineered to express the D-aminopeptidase gene from Brucella sp. nih.govcut.ac.cy These recombinant E. coli cells are then used as whole-cell biocatalysts for the kinetic resolution of racemic 2-aminobutanamide. nih.govresearchgate.net The process involves incubating the substrate with the whole cells. Inside the cells, the expressed D-aminopeptidase acts on this compound, converting it to (2R)-2-aminobutanoic acid. nih.gov This biotransformation can achieve high conversion rates (around 50%) and excellent enantiomeric excess (>99%) for the remaining (S)-2-aminobutanamide within a short period. nih.govresearchgate.net
Another enzymatic approach involves nitrile hydratase, which can catalyze the conversion of 2-aminobutyronitrile to (S)-2-aminobutanamide. google.com In this system, the unreacted (R)-2-aminobutyronitrile can be racemized and recycled, demonstrating a different pathway for biotransformation involving a related precursor. google.com
These microbial and cell-free systems are valued for their efficiency and environmental friendliness, as they typically operate in aqueous solutions under mild conditions. google.com
Protein-Ligand Interaction Studies (Excluding Human Therapeutic Targets and Outcomes)
Beyond the active site of catalytic enzymes, the interactions of small molecules like this compound with proteins are a subject of broader biochemical interest. These non-covalent interactions are fundamental to many biological processes. nih.gov General techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) are used to map the interfaces between proteins and ligands, revealing which parts of the protein are involved in binding. nih.govnih.gov
While specific studies detailing the interaction of this compound with non-therapeutic, non-enzymatic proteins are not widely documented in the initial search results, the principles of protein-ligand binding can be inferred. The amide and amine groups of this compound are capable of forming hydrogen bonds, and the ethyl side chain can participate in hydrophobic interactions. biorxiv.orgresearchgate.net
The binding of a ligand to a protein can induce conformational changes in the protein. rsc.org For instance, studies on galectin-3 have shown that different ligand substituents can alter the conformation of an arginine side chain on the protein surface, tuning electrostatic interactions. rsc.org It is plausible that this compound could engage in similar specific interactions, such as hydrogen bonds and salt bridges, with the amino acid residues of a target protein's binding pocket. biorxiv.org The precise nature of these interactions—their geometry and frequency—determines the stability and specificity of the protein-ligand complex. biorxiv.org
Q & A
Q. What are the primary synthetic routes for (2R)-2-aminobutanamide, and how do their yields and enantiomeric purity compare?
- Methodological Answer : Two common synthetic approaches are:
- Route 1 : Starting from (S)-2-aminobutanamide hydrochloride, reacting with ethyl 4-bromobutyrate or 4-chlorobutyryl chloride under controlled pH and temperature to yield Levetiracetam precursors. Typical yields range from 65–75%, with chiral purity >98% .
- Route 2 : Biocatalytic synthesis using L-threonine as a precursor. L-threonine is converted to L-2-aminobutyric acid via biotransformation, followed by esterification and ammonolysis. This method achieves ~85% yield with high enantioselectivity but requires optimization of enzyme activity and reaction conditions .
Key Consideration : Route 2 is more sustainable but demands specialized enzymatic systems.
Q. How is enantiomeric purity of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer : A validated reverse-phase chiral HPLC method using a CROWNPAK CR (+) column is widely employed. Mobile phases typically include perchloric acid (pH 1.5) and methanol. This method resolves (R)- and (S)-enantiomers with a resolution factor >2.0, enabling quantification of impurities as low as 0.1% . Validation Parameters : Linearity (R² > 0.999), precision (%RSD < 2%), and robustness against pH/temperature variations must be confirmed .
Q. What role does this compound play in the synthesis of Levetiracetam, and why is its chirality critical?
- Methodological Answer : this compound serves as a chiral building block for Levetiracetam, an anticonvulsant drug. The (S)-enantiomer of Levetiracetam is therapeutically active, while the (R)-enantiomer is inactive. Using this compound ensures retention of the correct stereochemistry during synthesis. Deviations in chirality (>1% impurity) can reduce drug efficacy or introduce toxicity .
Advanced Research Questions
Q. How can contradictory results in biocatalytic synthesis of this compound be resolved?
- Methodological Answer : Discrepancies in enzyme efficiency (e.g., d-aminopeptidase from Brucella sp.) often arise from substrate inhibition or suboptimal reaction pH. To address this:
- Conduct kinetic studies to identify inhibition thresholds (e.g., via Lineweaver-Burk plots).
- Optimize reaction conditions using a Design of Experiments (DoE) approach, varying pH (6.5–8.0), temperature (30–45°C), and substrate concentration.
- Validate scalability using fed-batch or continuous-flow systems to mitigate inhibition .
Q. What strategies improve the stability of this compound during storage and handling?
- Methodological Answer : Degradation pathways (e.g., oxidation or hydrolysis) are minimized by:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolytic cleavage.
- Stabilizers : Adding 0.1% w/v ascorbic acid as an antioxidant or lyophilizing the compound for long-term storage .
Analytical Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) coupled with HPLC-MS to identify degradation products .
Q. How do structural modifications of this compound affect its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Substituents on the amide group influence reactivity:
- Electron-withdrawing groups (e.g., –NO₂) increase susceptibility to nucleophilic attack at the carbonyl carbon.
- Steric hindrance (e.g., bulky tert-butyl groups) reduces reaction rates.
Experimental Design : - Synthesize derivatives (e.g., N-acetyl or N-Boc-protected analogs).
- Compare reaction kinetics under standardized conditions (e.g., with benzyl chloride in THF at 25°C) .
Q. What computational models predict the pharmacokinetic behavior of this compound derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR (Quantitative Structure-Activity Relationship) models are used:
- MD Parameters : Solubility, logP, and membrane permeability are simulated using software like GROMACS or AMBER.
- QSAR Validation : Train models with experimental ADME data (e.g., from Levetiracetam analogs) to predict bioavailability and metabolic stability .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistencies in reported synthetic yields of this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents and equipment (e.g., anhydrous solvents, calibrated reactors).
- Error Source Identification : Use control experiments to isolate variables (e.g., catalyst purity, moisture levels).
- Statistical Analysis : Apply ANOVA to compare yields across batches and identify outliers .
Q. What statistical methods are appropriate for analyzing enantioselectivity data in asymmetric synthesis?
- Methodological Answer :
- Chi-squared tests determine if observed enantiomer ratios deviate significantly from theoretical values.
- Multivariate regression identifies factors (e.g., temperature, catalyst loading) with the greatest impact on selectivity.
Software Tools : Use R or Python (SciPy/Pandas) for robust data modeling .
Tables for Key Comparisons
Table 1 : Comparison of Synthetic Routes for this compound
| Parameter | Route 1 (Chemical Synthesis) | Route 2 (Biocatalytic) |
|---|---|---|
| Yield | 65–75% | 80–85% |
| Enantiomeric Purity | >98% | >99% |
| Scalability | Moderate | High (with optimization) |
| Environmental Impact | High (solvent waste) | Low (aqueous systems) |
| Key Challenge | Chiral resolution | Enzyme stability |
| Source : |
Table 2 : Stability of this compound Under Accelerated Aging
| Condition (40°C/75% RH) | Degradation Products Identified | % Purity Loss (6 months) |
|---|---|---|
| Ambient light | Oxidized amide, dimerization | 12–15% |
| Dark (N₂ atmosphere) | None detected | <2% |
| Source : |
Critical Considerations for Experimental Design
- Chiral Integrity : Use chiral auxiliaries or enzymes to minimize racemization during synthesis .
- Data Reproducibility : Document all reaction parameters (e.g., stirring rate, solvent batch) to ensure consistency .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., 4-chlorobutyryl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
